alpha-Aminoisobutyric acid, hydrochloride

Description

Definition and Significance as a Non-Proteinogenic Amino Acid

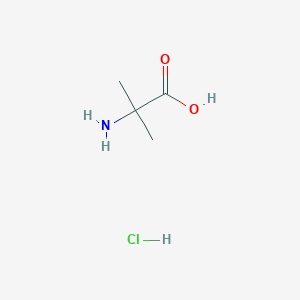

Alpha-aminoisobutyric acid (Aib), also known as α-methylalanine or 2-methylalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code. ontosight.ai Its structure is unique among amino acids as it possesses two methyl groups attached to the alpha-carbon (Cα), in place of the single hydrogen atom found in all proteinogenic amino acids. This gem-dimethyl substitution renders Aib achiral. ontosight.ai

The significance of Aib in peptide and protein research stems directly from this distinct structure. The presence of the two methyl groups dramatically restricts the range of accessible backbone conformations for the Aib residue within a peptide chain. nih.gov This steric hindrance, often referred to as the Thorpe-Ingold effect, compels the surrounding peptide backbone to adopt a helical conformation. wikipedia.orgresearchgate.net Aib is recognized as a potent helix inducer, promoting the formation of specific secondary structures, most notably the 3₁₀-helix and, in longer peptides, the α-helix. wikipedia.orgnih.govnih.gov

The incorporation of Aib into peptides can significantly enhance their stability against proteolytic degradation, a crucial attribute for the development of therapeutic peptides. nih.gov By enforcing a specific, stable conformation, Aib can also lead to peptides with enhanced biological activity and selectivity for their targets. ontosight.ai These properties have made Aib a valuable tool in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. explorationpub.com Aib-containing peptides are widely used in structural biology to create rigid models for spectroscopic analysis and to study the principles of peptide and protein folding. nih.gov

Table 1: Physicochemical Properties of α-Aminoisobutyric Acid

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉NO₂ |

| Molar Mass | 103.12 g/mol |

| Appearance | White crystalline powder |

| Chirality | Achiral |

| Key Structural Feature | Gem-dimethyl group on Cα |

Natural Occurrence and Distribution in Biological and Extraterrestrial Systems

Alpha-aminoisobutyric acid is considered rare in terrestrial biology. wikipedia.org However, it is a characteristic component of a specific class of fungal antibiotics known as peptaibiotics. science.gov These non-ribosomally synthesized peptides are produced by various soil fungi, including species from the genera Trichoderma and Emericellopsis. nih.govnih.gov Prominent examples of Aib-containing peptaibiotics include alamethicin (B1591596) and zervamicins, which are known for their ability to form transmembrane channels. wikipedia.orgnih.gov The presence of multiple Aib residues in these molecules is crucial for their helical structure and their biological function of disrupting cell membranes. nih.gov Some soil bacteria, such as Burkholderia cepacia, have been found to utilize Aib as a nitrogen source. alaska.edu

Of significant interest to astrobiology, α-aminoisobutyric acid has been identified in several carbonaceous chondrite meteorites, most famously the Murchison meteorite which fell in Australia in 1969. nih.govnasa.gov The discovery of Aib and other non-proteinogenic amino acids in these extraterrestrial samples provides strong evidence for the abiotic synthesis of the building blocks of life in the early solar system. nih.gov The presence of Aib in meteorites is considered a key indicator of their extraterrestrial origin, as this amino acid is not a common component of terrestrial biology and is therefore less likely to be a result of contamination. science.govnasa.gov Studies of various meteorites have shown differing abundances of Aib, suggesting different formation conditions on their parent bodies. nasa.gov

Table 2: Examples of Natural Occurrence of α-Aminoisobutyric Acid

| System | Specific Example | Significance |

|---|---|---|

| Biological | Fungal Peptaibiotics (e.g., Alamethicin, Zervamicins) | Key structural component contributing to helical conformation and antibiotic activity. |

| Extraterrestrial | Carbonaceous Chondrites (e.g., Murchison meteorite) | Evidence for prebiotic, abiotic synthesis of amino acids in the early solar system. |

Historical Perspectives on Aib Research in Structural Biology and Synthetic Chemistry

The study of α-aminoisobutyric acid has played a pivotal role in advancing our understanding of peptide conformation and in the development of synthetic peptide chemistry. While its synthesis in the laboratory, typically from acetone (B3395972) cyanohydrin, has been known for a considerable time, its significance in structural biology became particularly apparent in the latter half of the 20th century. wikipedia.org

A landmark moment in Aib research was the first crystallographic evidence of a 3₁₀-helix, which was observed in a model homopentapeptide of Aib in 1978. explorationpub.com This discovery provided concrete proof of the helix-inducing properties of Aib and solidified its importance as a tool for studying peptide secondary structures. Prior to this, theoretical studies had predicted the conformational constraints imposed by the gem-dimethyl group of Aib, but the experimental validation was a crucial step forward. nih.gov

Since then, extensive research has been conducted on the stereochemistry of Aib-containing peptides. nih.gov X-ray diffraction studies of numerous synthetic peptides of varying lengths have revealed the prevalence of β-turns, 3₁₀-helices, and α-helices, depending on the peptide sequence and length. nih.govnih.gov These studies have established Aib as a reliable building block for constructing peptides with predictable and stable three-dimensional structures.

In synthetic chemistry, the use of Aib has become a standard strategy for designing peptides with enhanced stability and specific biological functions. nih.gov Its incorporation into peptide drugs can protect them from enzymatic degradation in the body, thereby increasing their therapeutic potential. The historical development of Aib research showcases a powerful interplay between synthetic chemistry, which provides access to novel molecules, and structural biology, which elucidates the principles governing their form and function.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPUEPQOHXZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Conformation and Structural Influence of α Aminoisobutyric Acid Residues

Stereochemical Attributes and Conformational Restriction Mechanisms

The stereochemical properties of the Aib residue are central to its role as a potent modulator of peptide conformation. The presence of two methyl groups on the α-carbon introduces significant steric hindrance, which is the primary mechanism behind its conformational restricting effects.

Role of Gem-Dimethyl Groups in Conformational Space Limitation

The defining feature of α-aminoisobutyric acid is the presence of two methyl groups attached to the α-carbon (Cα), known as gem-dimethyl groups. This substitution pattern has a dramatic effect on the conformational freedom of the peptide backbone. The steric bulk of the two methyl groups severely restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. ias.ac.inresearchgate.net This limitation drastically reduces the accessible area on the Ramachandran plot for Aib residues compared to proteinogenic amino acids. researchgate.net

The allowed conformational regions for Aib are largely confined to the helical regions of the Ramachandran plot, corresponding to right-handed (αR) and left-handed (αL) helical structures. ias.ac.inresearchgate.net The typical dihedral angles for Aib residues fall within the ranges of φ ≈ ±60° (± 20°) and ψ ≈ ±30° (± 20°). researchgate.net This inherent constraint, often referred to as the Thorpe-Ingold effect, is a key factor in the ability of Aib to induce helical structures in peptides. researchgate.net

Impact of Achiral Nature on Peptide Helical Sense

Due to the presence of two identical methyl groups on the α-carbon, α-aminoisobutyric acid is an achiral amino acid. ias.ac.in This means that, in isolation, an Aib residue has an equal propensity to adopt either a right-handed or a left-handed helical conformation. ias.ac.in The achiral nature of Aib allows it to be incorporated into peptide sequences that can form either right-handed (P) or left-handed (M) helices. researchgate.net

However, when Aib is incorporated into a peptide chain containing chiral amino acids (such as L- or D-amino acids), the chirality of the neighboring residues will typically dictate the helical sense of the entire peptide segment. ias.ac.in For instance, the presence of L-amino acids in the sequence will generally induce a preference for a right-handed helix, while D-amino acids will favor a left-handed helix. This allows for the rational design of peptides with a specific helical screw sense.

Induction and Stabilization of Peptide Secondary Structures

The conformational restrictions imposed by Aib residues make it a powerful tool for the induction and stabilization of specific secondary structures in peptides, most notably various types of helices and turns.

Propensity for 3₁₀-Helical Conformations

α-Aminoisobutyric acid has a strong propensity to induce and stabilize 3₁₀-helical conformations, particularly in shorter peptides. nih.gov The 3₁₀-helix is a tighter helix than the more common α-helix, characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. nih.gov This hydrogen bonding pattern results in a structure with three amino acid residues per turn.

Oligomers of Aib, even as short as three to five residues, have been shown to adopt stable 3₁₀-helical structures. nih.gov The conformational rigidity imparted by the gem-dimethyl groups of Aib is a primary driver for the formation of these tight helical structures. In longer peptide sequences, a transition from a 3₁₀-helix to an α-helix can sometimes be observed. nih.gov

Table 1: Conformational Parameters of Aib in 3₁₀-Helical Structures

| Parameter | Typical Value |

|---|---|

| Dihedral Angles (φ, ψ) | φ ≈ ±57°, ψ ≈ ±30° |

| Hydrogen Bonding Pattern | C=O(i) ··· H-N(i+3) |

| Residues per Turn | 3.0 |

| Rise per Residue | 2.0 Å |

Stabilization of α-Helical Architectures

In addition to its role in promoting 3₁₀-helices, α-aminoisobutyric acid is also a potent stabilizer of α-helical structures, especially in longer peptides. acs.orgnih.gov The α-helix is a fundamental secondary structure in proteins, characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'. wikipedia.orglibretexts.org This results in a helix with approximately 3.6 residues per turn. wikipedia.orgduke.edu

The incorporation of Aib residues into a peptide sequence can significantly enhance the stability of an α-helix by reducing the entropic cost of folding. acs.org The restricted conformational freedom of Aib pre-organizes the peptide backbone into a helical conformation, thereby favoring the formation of the characteristic α-helical hydrogen bonding network. Even a single Aib residue can have a notable stabilizing effect on an α-helix. acs.org

Table 2: Conformational Parameters of Aib in α-Helical Structures

| Parameter | Typical Value |

|---|---|

| Dihedral Angles (φ, ψ) | φ ≈ -63°, ψ ≈ -41° |

| Hydrogen Bonding Pattern | C=O(i) ··· H-N(i+4) |

| Residues per Turn | 3.6 |

| Rise per Residue | 1.5 Å duke.edu |

Nucleation of Beta-Turns and Other Folded Motifs

Beyond its influence on helical structures, α-aminoisobutyric acid can also play a crucial role in the nucleation of β-turns. nih.gov A β-turn is a secondary structure element that allows the peptide chain to reverse its direction, typically composed of four amino acid residues. wikipedia.org These turns are critical for the formation of globular protein structures and for connecting antiparallel β-sheets. proteinstructures.com

The conformational preferences of Aib make it particularly well-suited to occupy specific positions within a β-turn. For instance, Aib is frequently found at the i+1 or i+2 positions of type I and type III β-turns. nih.gov When placed at the i+2 position, an Aib residue can also favor the formation of a type II β-turn. nih.gov The ability of Aib to promote these folded motifs is instrumental in the design of peptides with specific three-dimensional structures.

Table 3: Dihedral Angles of Common β-Turn Types Involving Aib

| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

|---|---|---|---|---|

| Type I | -60° | -30° | -90° | 0° |

| Type I' | +60° | +30° | +90° | 0° |

| Type II | -60° | +120° | +80° | 0° |

| Type II' | +60° | -120° | -80° | 0° |

| Type III | -60° | -30° | -60° | -30° |

| Type III' | +60° | +30° | +60° | +30° |

Conformational Dynamics and Energy Landscapes of Aib-Containing Systems

The incorporation of α-aminoisobutyric acid (Aib) into peptide chains significantly influences their conformational dynamics and shapes their energy landscapes. Due to the steric hindrance imposed by the gem-dimethyl groups on its α-carbon, Aib residues restrict the available conformational space, heavily favoring helical structures.

Molecular dynamics simulations and spectroscopic studies have revealed that Aib-containing peptides are not static but exist in a dynamic equilibrium, sampling multiple conformations. researchgate.netnih.gov The Aib residue predominantly guides the peptide backbone into the right-handed and left-handed 3(10)-helix regions of the Ramachandran plot. researchgate.netnih.gov To a lesser extent, conformations in the bridge region between the polyproline II (PPII) and helical regions are also observed. researchgate.netnih.gov An energy landscape exploration through molecular dynamics simulations has corroborated these spectroscopic findings, revealing the pathways of potential conformational transitions for Aib residues. nih.gov

The length of the peptide and the number of Aib residues are critical factors in determining the preferred helical conformation. Shorter peptides, typically with fewer than eight residues, preferentially adopt a 3(10)-helical structure. acs.org As the peptide chain elongates to nine or more residues, the more stable α-helix becomes the favored conformation. acs.org Furthermore, a higher proportion of Aib residues within a sequence tends to favor the formation of 3(10)-helices. acs.org

The influence of an Aib residue extends to its neighboring amino acids. Studies on alanine-based tripeptides have shown that Aib can induce helical conformations in adjacent residues, particularly those positioned towards the C-terminus. researchgate.netnih.gov For instance, in the peptide Ac-Aib-Ala-Ala-OMe, the conformational equilibrium of the alanine (B10760859) residues shifts from their usual PPII propensity towards helical structures. researchgate.netnih.gov

Free-energy landscapes, mapped using simulation techniques like Gaussian-accelerated Molecular Dynamics (GaMD), provide a deeper understanding of the stability of these conformations. These landscapes for Aib-containing peptides show distinct energy minima that correspond to the most stable, partially helical structures. acs.org In contrast, peptides with more flexible residues like glycine exhibit clearer energy minima corresponding to more compact and random folded structures. acs.org The concept of a multifunnel energy landscape is relevant, where competing conformations such as α-helices and β-hairpins can coexist, encoded by the landscape's topography. rsc.org

| Peptide Characteristics | Predominant Conformation(s) | Key Findings | Source |

|---|---|---|---|

| Short Alanine-based tripeptides (e.g., Ac-Aib-Ala-Ala-OMe) | Right- and Left-handed 3(10)-helix | Aib residue samples helical regions and induces helical structures in neighboring residues. | researchgate.netnih.gov |

| Peptides with < 8 residues | 3(10)-helix | Shorter peptide chains preferentially form the tighter 3(10)-helix. | acs.org |

| Peptides with ≥ 9 residues | α-helix | Longer peptide chains favor the formation of the more stable α-helix. | acs.org |

| Peptides with a high proportion of Aib | 3(10)-helix | A high density of Aib residues promotes the 3(10)-helical structure. | acs.org |

| Poly(LysAibAla) | Mixture of 3(10)- and α-helices | GaMD simulations show stable structures adopt partial helix conformations corresponding to energy minima. | acs.org |

Intramolecular Hydrogen Bonding Patterns in Aib-Mediated Structures

The distinct conformational preferences of α-aminoisobutyric acid (Aib) residues are intrinsically linked to their capacity to promote specific intramolecular hydrogen bonding patterns, which are the cornerstone of stable secondary structures like helices.

Even as an isolated molecule, Aib exhibits a propensity for forming intramolecular hydrogen bonds. Spectroscopic studies have identified three primary conformers of the Aib monomer, each characterized by a unique hydrogen-bond interaction within the amino acid backbone nih.gov:

Type I: An NH···O=C bond with a cis-COOH configuration. nih.gov

Type II: An OH···N bond with a trans-COOH configuration. nih.gov

Type III: An N-H···O-H bond, also with a cis-COOH configuration. nih.gov

The presence of the gem-dimethyl groups restricts conformational relaxation, making it possible to observe conformers like Type III, which are not typically detected in proteinogenic amino acids with nonpolar side chains. nih.gov

When incorporated into peptides, the steric constraints of Aib residues drive the formation of helical structures stabilized by a network of intramolecular hydrogen bonds. Peptides rich in Aib have a strong tendency to form 3(10)-helices, which are essentially a sequence of linked β-turns. researchgate.net The defining hydrogen bond pattern for a 3(10)-helix is a C=O(i) → NH(i+3) interaction, where the carbonyl oxygen of the i-th residue forms a hydrogen bond with the amide proton of the (i+3)-th residue. nih.gov

In longer peptide sequences, the α-helix becomes the more favorable conformation. This structure is stabilized by the characteristic C=O(i) → NH(i+4) intramolecular hydrogen bond. nih.govnih.gov A notable example is a pyridyl-functionalized Aib hexamer (Py-Aib6-Py), which, when complexed with zinc ions, transitions from its usual 3(10)-helical structure to an α-helical conformation, adopting the corresponding C=O(i) → NH(i+4) hydrogen bonding array. nih.gov In some cases, such as in the crystal structure of Boc-(l-Val-l-Val-Aib)4-OMe, both α-helical and 3(10)-helical hydrogen bonds can be observed within the same molecule.

These intramolecular bonds are crucial for pre-organizing the peptide backbone, reducing the entropic cost of folding and enhancing structural stability. nih.gov By shielding the polar amide groups from the solvent, these hydrogen bonds can also influence the physicochemical properties of the peptide.

| Structure | Hydrogen Bond Type | Description | Source |

|---|---|---|---|

| Aib Monomer (Type I) | NH···O=C | Involves the amino group and the carbonyl oxygen in a cis-COOH conformation. | nih.gov |

| Aib Monomer (Type II) | OH···N | Involves the hydroxyl group and the nitrogen in a trans-COOH conformation. | nih.gov |

| Aib Monomer (Type III) | N-H···O-H | Involves the amino group and the hydroxyl group in a cis-COOH conformation. | nih.gov |

| 3(10)-Helix | C=O(i) → NH(i+3) | Forms a 10-membered ring, characteristic of β-turns and the 3(10)-helix. | nih.gov |

| α-Helix | C=O(i) → NH(i+4) | Forms a 13-membered ring, defining the canonical α-helix. | nih.govnih.gov |

Advanced Methodologies for Characterizing Aib Containing Biomolecules

Spectroscopic Approaches to Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Raman, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), is a powerful tool for probing the secondary structure of Aib-containing peptides. The amide I band (primarily C=O stretching) in IR and Raman spectra is particularly sensitive to the peptide backbone conformation.

In studies of alanine-based tripeptides containing a single Aib residue, the amide I' band profiles from IR, isotropic and anisotropic Raman, and VCD spectra were analyzed to understand the structural impact of Aib. nih.gov This analysis revealed that the peptides adopted multiple conformations in aqueous solution. nih.gov Aib was found to predominantly sample both right- and left-handed 3₁₀-helical regions of the Ramachandran plot. nih.govresearchgate.net

VCD and ROA, as chiroptical techniques, are especially adept at distinguishing between different helical forms, such as the 3₁₀-helix and the α-helix. manchester.ac.uk For instance, VCD analysis can differentiate between these two helical types based on the relative intensity and position of the amide I and amide II bands. manchester.ac.uk Studies on Aib foldamers have successfully used a 3₁₀-helix marker band at 1665–1668 cm⁻¹ in Raman spectra to demonstrate that helical content increases with the length of the oligomer. manchester.ac.ukaminer.org Furthermore, VCD has been instrumental in confirming that the screw-sense of these foldamers is maintained when they are embedded within phospholipid bilayers. manchester.ac.ukaminer.org

Theoretical simulations of vibrational spectra, often using density functional theory (DFT), are crucial for interpreting experimental data and can provide detailed structural and energetic insights. acs.org For example, theoretical analysis of poly(α-aminoisobutyric acid) helped to confirm that it adopts a 3₁₀-helix conformation in thin films. umich.edu

Electronic Circular Dichroism (CD or ECD) is a widely used technique for the rapid determination of the secondary structure of peptides in solution. The method is sensitive to the helical content, and the characteristic CD spectra of α-helices and 3₁₀-helices allow for their identification and quantification.

CD studies on Aib-containing peptides have shown that their helicity increases with chain length. nih.gov For example, in a series of amphiphilic peptides, Ac-(Aib-Lys-Aib-Ala)n-NH2 (where n = 1-5), CD spectroscopy revealed a progressive increase in helical structure as 'n' increased. nih.gov Similarly, studies on peptides with alternating Aib and L-Ala or L-Val residues showed a dramatic enhancement in ellipticity with increasing chain length, indicative of greater helical content. ias.ac.in The decapeptides in this series adopted helical conformations in methanol and trifluoroethanol, with characteristic negative CD bands at approximately 222 nm and 205 nm. ias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on Aib-containing peptides in solution. ¹H NMR is particularly useful for determining hydrogen bonding patterns and, by extension, the helical structure.

In Aib-containing peptides, the presence of intramolecular hydrogen bonds, characteristic of helical structures, can be inferred from the chemical shifts of the amide protons. acs.org For instance, in a dodecapeptide composed of L-Val and Aib residues, ¹H NMR spectra in CDCl₃ solution showed strong bands in the 3325–3340 cm⁻¹ region, which were assigned to peptide NH groups involved in N–H···O=C intramolecular hydrogen bonds. acs.orgacs.org The accessibility of amide protons to the solvent can be studied by monitoring their exchange with deuterated solvents, which provides information on the strength of the hydrogen bonds within the helix. uwlax.edu

Furthermore, ¹H NMR studies on benzyloxycarbonyl (Z)-protected Aib-containing peptides have shown that the chemical shift non-equivalence of the benzylic methylene protons can be correlated with the involvement of the urethane carbonyl group in an intramolecular hydrogen bond. nih.gov This observation is valuable for establishing the presence of β-turns in these peptides. nih.gov Two-dimensional NMR techniques, such as ROESY, can provide further detail on the helical conformation at room temperature. uwlax.edu

While less common for larger biomolecules, high-resolution microwave spectroscopy is a powerful technique for determining the precise gas-phase conformations of smaller molecules, including amino acids and their derivatives. This method provides highly accurate rotational constants from which the molecular geometry can be derived. Although specific studies on "alpha-Aminoisobutyric acid, hydrochloride" using this technique are not detailed in the provided context, the principles of microwave spectroscopy are applicable to determining the intrinsic conformational preferences of Aib and its simple derivatives in the absence of solvent effects.

X-ray crystallography provides the most definitive, atomic-resolution structures of molecules in the solid state. This technique has been instrumental in establishing the strong tendency of Aib residues to promote helical folding in peptides. nih.gov

Crystal structures of numerous Aib-containing peptides have been determined, revealing a marked preference for the 3₁₀-helical conformation in shorter peptides. nih.gov For longer sequences, a transition from a 3₁₀-helix to an α-helix can be observed. nih.gov For instance, the crystal structure of a dodecapeptide, Boc-(l-Val-l-Val-Aib)₄-OMe, showed that it adopts a right-handed (P) α-helix. acs.org

X-ray diffraction analysis has also revealed detailed information about the hydrogen bonding patterns and packing interactions of these peptides in the crystal lattice. nih.govnih.gov For example, the crystal structure of Boc-Leu₄-Aib-Leu₄-OBzl showed that the peptide backbone folds into a right-handed α-helix stabilized by six intramolecular (5→1) hydrogen bonds. nih.gov In some cases, the crystal structures have captured conformational heterogeneity, with two different conformers present in the asymmetric unit. nih.gov Unusual conformations, such as an Aib residue adopting an extended conformation in a cyclopeptide, have also been observed, highlighting the structural diversity possible even with the constraints imposed by Aib. uzh.ch

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry methods are essential complements to experimental techniques for studying the structure and dynamics of Aib-containing biomolecules. These approaches can provide insights into conformational preferences, energetics, and the effects of the environment.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of Aib peptides in solution. For alanine-based tripeptides containing Aib, MD simulations corroborated the results from spectroscopic studies, showing that Aib predominantly samples the 3₁₀-helix region of the Ramachandran plot. nih.govresearchgate.net These simulations also revealed the dynamics and pathways of potential conformational transitions. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are used for geometry optimization and vibrational analysis of Aib and its derivatives. d-nb.infodoaj.org These calculations can predict various molecular properties, including dipole moments, polarizability, and thermodynamic parameters. d-nb.infodoaj.org Theoretical studies have also been crucial in understanding the conformational sensitivity of Aib oligomers to the geometry of the residue, showing how small changes in bond angles can influence the preference for a 3₁₀- versus an α-helical conformation. umich.eduacs.org

Molecular modeling has also been employed to study the packing interactions of Aib-containing helices. nih.gov Simulated annealing via restrained molecular dynamics has been used to generate ensembles of helix dimers, revealing that Aib may promote looser packing interactions in simple hydrophobic helices. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and vibrational properties of Aib-containing molecules. DFT calculations provide a detailed understanding of intramolecular interactions, conformational preferences, and spectroscopic signatures.

Researchers have employed DFT to study the conformational landscapes of model Aib peptides, such as Ac-Aib-NHMe. nih.gov These studies reveal that in the gas phase, structures stabilized by intramolecular hydrogen bonds, like C5 and C7 conformations, are preferred. nih.govresearchgate.net However, in polar solvents, DFT calculations, often using polarized continuum models (PCM or SMD), show a shift towards helical conformations. nih.govresearchgate.net This solvent-dependent conformational preference is crucial for understanding the behavior of Aib-containing peptides in biological environments.

DFT is also instrumental in vibrational analysis, aiding in the interpretation of experimental infrared (IR) and Raman spectra. mdpi.com By calculating theoretical vibrational frequencies and comparing them to experimental data, a detailed assignment of vibrational modes can be achieved. nih.govresearchgate.net For instance, DFT calculations have been used to analyze the vibrational spectra of various molecules, demonstrating good agreement between theoretical and experimental results after applying appropriate scaling factors. nih.govmdpi.com This synergy between DFT and vibrational spectroscopy allows for a precise characterization of the structural and bonding features of Aib-containing biomolecules. mdpi.com

Table 1: DFT Calculated Conformational Preferences of Ac-Aib-NHMe

| Environment | Dominant Conformation | Key Stabilizing Interactions | Reference |

| Gas Phase | C5 and C7 | Intramolecular N-H···O hydrogen bonds | nih.govresearchgate.net |

| Polar Solvent | Helical (φ ≈ ±60°, ψ ≈ ±40°) | Favorable solvent interactions | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Transitions and Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of Aib-containing biomolecules, providing insights into conformational transitions, folding pathways, and intermolecular interactions at an atomistic level. mdpi.commdpi.com MD simulations can model the time evolution of a system, capturing the intricate dance of atoms and molecules that governs biological function. frontiersin.org

MD simulations have been extensively used to explore the energy landscapes of Aib-containing peptides and to understand how Aib residues induce and stabilize helical structures. researchgate.net For example, simulations have shown that the incorporation of Aib can shift the conformational equilibrium of neighboring residues towards helical conformations. researchgate.net These computational studies have also revealed the dynamic pathways of conformational transitions, such as the right-handed to left-handed helix transition in Aib oligomers. nih.gov

Furthermore, MD simulations are invaluable for investigating the interactions of Aib-containing peptides with other molecules, such as lipid membranes. nih.gov By simulating the peptide-membrane system, researchers can gain a detailed understanding of how these peptides insert into and perturb the bilayer, which is crucial for their biological activity. nih.gov The accuracy of MD simulations is highly dependent on the underlying force field, and significant effort has been dedicated to developing and validating force fields for Aib residues to ensure reliable simulation results. nih.gov

Table 2: Applications of MD Simulations in Aib-Containing Biomolecule Research

| Research Area | Key Findings from MD Simulations | Reference |

| Conformational Dynamics | Elucidation of pathways for helix-to-helix transitions. | nih.gov |

| Peptide Folding | Aib residues can induce helical conformations in adjacent amino acids. | researchgate.net |

| Peptide-Membrane Interactions | Characterization of peptide insertion and orientation within lipid bilayers. | nih.gov |

| Force Field Validation | Assessment of different force fields for accurately modeling Aib-peptide assembly. | nih.gov |

Ab Initio Methods for Energetic and Structural Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for predicting the energetic and structural properties of Aib-containing molecules. ercim.eunih.gov These methods are computationally intensive but offer a rigorous approach to understanding molecular properties. nus.edu.sg

Ab initio calculations have been used to determine the optimized geometries and relative energies of different conformers of amino acids, including Aib. researchgate.netnih.gov For instance, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) can provide benchmark energetic and structural data that can be used to validate less computationally expensive methods like DFT or to parameterize molecular mechanics force fields. researchgate.netresearchgate.net

In the context of Aib-containing peptides, ab initio calculations can be used to predict the intrinsic conformational preferences of the Aib residue and to quantify the energetic stabilization provided by intramolecular hydrogen bonds that are characteristic of helical structures. acs.org These calculations are fundamental to understanding the inherent helicogenic propensity of Aib.

Table 3: Representative Ab Initio Methods and Their Applications

| Ab Initio Method | Application in Aib Research | Reference |

| Møller-Plesset (MP2) | Accurate geometric structures and relative energies of conformers. | researchgate.net |

| Coupled-Cluster (CCSD(T)) | High-accuracy energy calculations for benchmarking. | researchgate.net |

| Hartree-Fock (HF) | Initial geometry optimizations and basis for more advanced methods. | mdpi.com |

Force Field Development and Parameterization for Aib Residues

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.govresearchgate.net Given the unique structural properties of Aib, the development of accurate and reliable force field parameters for this non-proteinogenic amino acid is essential for meaningful computational studies. nih.govnih.gov

Several research groups have focused on developing and refining force field parameters for Aib within widely used force fields such as AMBER and CHARMM. nih.govnih.gov The parameterization process typically involves fitting the force field parameters to high-level ab initio or DFT quantum mechanical data for small model compounds, such as Aib dipeptides. nih.govnih.gov This ensures that the force field can accurately reproduce the conformational energies and geometries of the Aib residue.

An improved AMBER force field has been developed by fitting non-bonding and side-chain torsion potential parameters to B3LYP-D3 calculations of an Aib dipeptide analogue. nih.gov Similarly, parameters for α-methylated amino acids, including Aib, have been developed for the CHARMM force field using ab initio calculations to create a grid-based energy correction map (CMAP) for the backbone torsional potential. nih.gov These specialized force fields have been shown to improve the agreement between simulation results and experimental data for the helical content of Aib-containing peptides. nih.govnih.gov

Table 4: Key Aspects of Force Field Development for Aib Residues

| Force Field | Parameterization Strategy | Validation | Reference |

| AMBER | Fitting of non-bonding and torsion parameters to B3LYP-D3 data. | Comparison with QM data and MD simulations of poly-Aib peptides. | nih.gov |

| CHARMM | Grid-based energy correction map (CMAP) from ab initio calculations. | Comparison with experimental helicities of Aib-containing peptides. | nih.gov |

Synthetic Strategies for α Aminoisobutyric Acid and Its Peptide Conjugates

Chemical Synthesis Routes for Aib Production

The manufacturing of α-aminoisobutyric acid can be accomplished through various synthetic pathways, ranging from classical organic reactions to modern catalyzed processes. These methods are adaptable from laboratory-scale synthesis to industrial-scale production.

The Strecker synthesis is a well-established and versatile method for producing α-amino acids, including α-aminoisobutyric acid. orgsyn.orgmasterorganicchemistry.com This reaction typically involves a three-component condensation of a ketone, ammonia, and cyanide. wikipedia.org For the synthesis of Aib, the readily available precursor is acetone (B3395972). wikipedia.org

The process begins with the reaction of acetone with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion (e.g., from sodium cyanide) to the imine generates an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding α-aminoisobutyric acid. masterorganicchemistry.com Modifications of the classical Strecker synthesis can be employed to optimize the yield and purity of the final product. orgsyn.org

Table 1: Key Components in the Strecker Synthesis of α-Aminoisobutyric Acid

| Component | Role | Example |

|---|---|---|

| Ketone | Carbonyl source | Acetone |

| Ammonia Source | Amine source | Ammonia, Ammonium Chloride orgsyn.org |

| Cyanide Source | Nitrile source | Sodium Cyanide, Hydrogen Cyanide orgsyn.orgwikipedia.org |

A common laboratory preparation involves the reaction of acetone cyanohydrin with ammonia, followed by hydrolysis to yield Aib. wikipedia.org

Modern synthetic strategies have introduced transition metal-catalyzed reactions to produce derivatives of α-aminoisobutyric acid. One such advanced method is the Palladium(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected Aib. nih.govrsc.org This technique allows for the synthesis of chiral α,α-disubstituted α-amino acids, which are valuable in drug discovery. researchgate.net

This process utilizes a chiral ligand, such as N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio), in conjunction with a Pd(II) catalyst. nih.gov The reaction facilitates the direct arylation of a C-H bond on the Aib molecule, leading to the formation of arylated Aib derivatives with high enantioselectivity. nih.govresearchgate.net This method has been shown to be effective with various aryl iodides, affording the desired products in moderate to good yields and with excellent enantiomeric excess (ee). nih.gov

Table 2: Pd(II)-Catalyzed Enantioselective C-H Arylation of N-Phthalyl-Protected Aib

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Pd(II) | nih.govrsc.org |

| Ligand | N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio) | nih.gov |

| Substrate | N-phthalyl-protected Aib | nih.gov |

| Reaction Type | Enantioselective C-H arylation | nih.govrsc.org |

| Product | Chiral α,α-disubstituted α-amino acids | researchgate.net |

| Reported Yields | Up to 72% | nih.govresearchgate.net |

The N-phthalyl protecting group can be removed under mild conditions, allowing for further synthetic applications of the resulting chiral amino acid. nih.gov

For large-scale production of α-aminoisobutyric acid, process optimization is crucial to ensure high yield, purity, and cost-effectiveness. gd3services.com One patented industrial method involves the reaction of acetone cyanohydrin with ammonium carbonate in an aqueous medium under pressure and heat. google.com This process can also utilize ammonium bicarbonate or a combination of ammonia and carbon dioxide as reactants. google.com

Incorporation into Synthetic Peptides

The unique structural properties of α-aminoisobutyric acid, particularly its gem-dimethyl group, make it a valuable component in synthetic peptides for inducing stable helical structures. wikipedia.org However, the steric hindrance of Aib presents challenges for its incorporation into peptide chains. cem.com

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides. bris.ac.uk However, the coupling of sterically hindered amino acids like Aib can be inefficient under standard SPPS conditions. cem.combris.ac.uk To overcome this, several modifications to standard protocols have been developed.

The use of microwave-assisted SPPS has been shown to significantly improve the efficiency of coupling bulky amino acids like Aib. cem.com Additionally, the choice of coupling reagents is critical. A combination of diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma) has been demonstrated to be highly effective for the iterative coupling of Aib residues. bris.ac.uknih.gov This method has enabled the synthesis of long sequences of consecutive Aib residues. bris.ac.uk Another effective condensing reagent for the synthesis of Aib-containing oligopeptides on a nonswellable resin is 3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyNTP). nih.gov

Table 3: Modified SPPS Protocols for Aib Incorporation

| Modification | Reagents/Technique | Application | Reference |

|---|---|---|---|

| Microwave-Assisted SPPS | Microwave energy | Drives difficult couplings of hindered amino acids to completion | cem.com |

| Optimized Coupling Cocktail | Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma) | Rapid and efficient iterative coupling of Aib residues | bris.ac.uknih.gov |

| Specialized Condensing Reagent | 3-nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyNTP) | High-yield synthesis of Aib-containing oligopeptides on nonswellable resin | nih.gov |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for certain peptide structures. libretexts.org The synthesis of Aib-containing cyclic hexapeptides has been efficiently achieved using solution-phase techniques. nih.gov

In this approach, linear peptide precursors are first synthesized by combining methods like the 'azirine/oxazolone method' for incorporating Aib, with classical peptide coupling methods for segment condensation. nih.gov The 'azirine/oxazolone method' is particularly useful for the incorporation of α,α-disubstituted α-amino acids. Following the synthesis of the linear precursor, deprotection of the terminal amino and carboxyl groups is performed, followed by cyclization to form the cyclic peptide. nih.gov Coupling reagents such as DEPC (diethyl phosphorocyanidate) have been successfully used for the cyclization step, yielding the desired Aib-containing cyclic hexapeptides in good yields. nih.gov

Advanced Coupling Reagents and Protective Group Strategies

The synthesis of peptides containing the sterically hindered α-aminoisobutyric acid (Aib) residue presents a significant challenge in peptide chemistry. The gem-dimethyl groups on the α-carbon of Aib impede the approach of the incoming activated amino acid, often leading to slow and incomplete coupling reactions. To overcome this hurdle, a range of advanced coupling reagents and optimized protective group strategies have been developed.

The critical step in incorporating Aib is the activation of its carboxyl group or the carboxyl group of the preceding amino acid to facilitate peptide bond formation. Conventional coupling reagents are often inefficient in mediating this reaction due to the steric bulk of Aib. Consequently, more potent activating agents are required.

Key Coupling Reagents for Aib Incorporation:

Several classes of coupling reagents have proven effective in promoting the formation of peptide bonds involving Aib. These include phosphonium and aminium/uronium salts, which generate highly reactive activated esters in situ.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OAt-ester of the carboxylic acid. HATU is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids, including Aib.

HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HAPyU also generates a reactive OAt-ester and has demonstrated excellent performance in challenging coupling reactions involving Aib.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers high reactivity, often comparable to HATU, with the advantage of producing byproducts that are more soluble and easier to remove.

TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): This reagent facilitates the in situ formation of acid fluorides, which are highly reactive acylating agents particularly well-suited for coupling sterically demanding amino acids like Aib.

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of the carbodiimide DIC with the additive Oxyma Pure has emerged as a powerful and cost-effective method for the efficient coupling of Aib residues, minimizing side reactions.

The following interactive table summarizes the performance of various coupling reagents in the synthesis of Aib-containing peptides.

| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages for Aib Coupling |

| HATU | None | DIEA | DMF, NMP | High reactivity, forms highly activated OAt-esters. |

| HAPyU | None | DIEA | DCM, DMF | Similar efficacy to HATU in overcoming steric hindrance. |

| COMU | None | DIEA | DMF, NMP | High reactivity, improved byproduct solubility. |

| TFFH | None | Collidine | DCM, DMF | In situ generation of highly reactive acid fluorides. |

| DIC | Oxyma Pure | None/DIEA | DMF, DCM | Efficient and cost-effective, minimizes side reactions. |

Ribosomal and Nonribosomal Biosynthetic Integration

Nature has evolved sophisticated enzymatic machinery to synthesize a diverse array of peptides, including those containing non-standard amino acids like α-aminoisobutyric acid. This biosynthesis occurs through two primary pathways: nonribosomal peptide synthesis, which is the natural route for Aib incorporation, and engineered ribosomal systems, a more recent development in synthetic biology.

Nonribosomal Peptide Synthetase (NRPS) Mechanisms and Substrate Promiscuity

The natural production of Aib-containing peptides, such as the peptaibol family of antibiotics, is carried out by large, modular enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are independent of messenger RNA and the ribosome.

The fundamental unit of an NRPS is the module, and each module is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical elongation module consists of three core domains:

Adenylation (A) domain: This domain is the "gatekeeper" of the NRPS. It selects a specific amino acid from the cellular pool and activates it by converting it into an aminoacyl adenylate, using ATP as a cofactor. The A domain possesses a substrate-binding pocket that confers specificity for its cognate amino acid.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) prosthetic group.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of the current module and the nascent peptide chain tethered to the T domain of the preceding module.

The A domains of NRPSs are known for their ability to recognize and activate not only the 20 proteinogenic amino acids but also a wide variety of non-proteinogenic amino acids, including D-amino acids and α,α-disubstituted amino acids like Aib. This "substrate promiscuity" is a key source of the chemical diversity of nonribosomal peptides. The specific A domains within the NRPSs responsible for producing peptaibols have evolved to recognize and incorporate Aib.

The biosynthesis of peptaibols, which are rich in Aib, showcases the remarkable efficiency of NRPSs in handling this sterically hindered amino acid. The modular architecture of these synthetases allows for the sequential addition of Aib and other amino acids in a defined order, ultimately leading to the production of complex bioactive peptides.

Engineered Ribosomal Systems for Aib Inclusion

In contrast to the natural nonribosomal pathway, the ribosomal synthesis of proteins is strictly governed by the genetic code and typically limited to the 20 canonical amino acids. However, recent advancements in synthetic biology have made it possible to expand the genetic code and incorporate non-canonical amino acids (ncAAs), including Aib, into proteins in a site-specific manner.

This is achieved by engineering the translational machinery of the cell, which involves several key modifications:

Engineered Ribosome: The peptidyl transferase center (PTC) of the ribosome, located in the 23S ribosomal RNA (rRNA) of the large subunit, is the site of peptide bond formation. For sterically demanding ncAAs like Aib, the wild-type ribosome can be inefficient. Therefore, mutations are introduced into the 23S rRNA to create an engineered ribosome with an expanded active site that can better accommodate bulky substrates and facilitate their incorporation.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: A new aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA) are introduced into the cell. This pair is "orthogonal," meaning it does not cross-react with the endogenous synthetases and tRNAs. The engineered synthetase is evolved to specifically recognize and charge the orthogonal tRNA with Aib.

Codon Reassignment: A codon that is rarely used or a stop codon (e.g., the amber codon, UAG) is reassigned to encode the ncAA. When the ribosome encounters this codon in the mRNA, the Aib-charged orthogonal tRNA is delivered to the A site, and the engineered ribosome catalyzes the incorporation of Aib into the growing polypeptide chain.

The successful ribosomal incorporation of Aib opens up new avenues for protein engineering, allowing for the creation of novel proteins with enhanced stability, altered conformations, and new functionalities. The introduction of the conformationally constrained Aib residue can be used to induce specific secondary structures, such as helices, within a protein scaffold.

Biofunctional Applications and Mechanistic Insights of Aib in Biochemical Systems Excluding Clinical Outcomes

Peptidomimetic Design and Pharmacological Scaffold Development

The incorporation of Aib into peptide sequences is a cornerstone of peptidomimetic design, a strategy that aims to create novel molecules that mimic the biological activity of natural peptides but with improved pharmacological properties. Aib's ability to induce specific secondary structures, enhance stability, and modulate receptor interactions makes it an invaluable component in the development of new therapeutic agents. ontosight.ai

Design Principles for Enhanced Proteolytic Stability

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The inclusion of Aib residues into a peptide backbone is a well-established strategy to confer resistance to enzymatic cleavage. acs.orgacs.org The steric bulk of the gem-dimethyl group on the α-carbon of Aib physically hinders the approach of proteases, thereby preventing the hydrolysis of adjacent peptide bonds. taylorandfrancis.com

For instance, the substitution of alanine (B10760859) with Aib in GLP-1 (Glucagon-like peptide-1) analogs has been shown to eliminate cleavage by dipeptidyl peptidase-4 (DPP-4), significantly extending the half-life of these therapeutic peptides. taylorandfrancis.com This principle has been successfully applied in the engineering of several drugs, including semaglutide, where alanine at position 8 is replaced with Aib to protect against DPP-4 enzymatic activity. taylorandfrancis.com Similarly, the incorporation of Aib into cell-penetrating peptides (CPPs) has been demonstrated to enhance their resistance to proteolytic digestion, leading to longer-term internalization and higher accumulation in live cells. acs.org

Table 1: Examples of Aib Incorporation for Enhanced Proteolytic Stability

| Original Peptide/Protein | Aib Position/Substitution | Modifying Enzyme | Outcome | Reference(s) |

|---|---|---|---|---|

| GLP-1 Analogs (e.g., albiglutide, lixisenatide) | Alanine at position 2 replaced with Aib | DPP-4 | Elimination of cleavage, increased half-life | taylorandfrancis.com |

| Semaglutide | Alanine at residue 8 replaced with Aib | DPP-4 | Improved peptide stability | taylorandfrancis.com |

| Cell-Penetrating Peptides (CPPs) | Incorporation of Aib residues | Trypsin | Increased resistance to proteolytic digestion | acs.org |

| Esculentin-1a(1-21)NH2 | Aib at positions 1, 10, and 18 | Not specified | Enhanced resistance to proteolytic enzymes | acs.orgnih.gov |

Modulation of Receptor Binding and Selectivity

The conformational constraints imposed by Aib can significantly influence the binding affinity and selectivity of a peptide for its target receptor. By locking the peptide into a specific bioactive conformation, Aib can enhance interactions with the receptor's binding pocket. The introduction of Aib can promote the formation of helical structures, which are often crucial for receptor recognition. nih.gov

Studies on the amylin receptor have shown that agonist peptides can modulate the interactions between the receptor subunits, and the conformational rigidity imparted by amino acid substitutions can play a role in determining the signaling phenotype. biorxiv.org The precise positioning of Aib within a peptide sequence can be optimized to improve its fit within the receptor, thereby increasing potency and potentially altering selectivity between receptor subtypes. This has been explored in the design of inhibitors for protein-protein interactions, such as the caspase-9 dimerization interface, where Aib is used to stabilize the helical conformation of peptides targeting this interface. nih.gov

Development of Conformationally Constrained Peptides

Aib is a potent helix inducer in peptides. wikipedia.org The steric clashes between its two methyl groups and the peptide backbone restrict the available Ramachandran space, favoring dihedral angles consistent with helical structures, particularly the 3₁₀-helix in shorter peptides and the α-helix in longer chains. acs.orgnih.gov This property is extensively exploited to create conformationally constrained peptides with well-defined three-dimensional structures.

The incorporation of multiple Aib residues is a well-known strategy to stabilize a 3₁₀ helix in short peptides. researchgate.net This conformational restriction is crucial for designing peptides that can mimic the secondary structures of proteins, a key aspect in inhibiting protein-protein interactions. nih.gov For example, Aib has been used to stabilize the helical structure of synthetic peptides designed to model protein ion channels, demonstrating that the constrained conformation is essential for their biological function. nih.gov The ability to control peptide conformation with Aib allows for the systematic exploration of structure-activity relationships, facilitating the design of more potent and selective peptide-based drugs.

Table 2: Aib in the Development of Conformationally Constrained Peptides

| Peptide System | Aib Incorporation | Resulting Conformation | Research Focus | Reference(s) |

|---|---|---|---|---|

| Oligopeptides | Multiple Aib residues | 3₁₀-helix | Stabilizing turn structures | researchgate.net |

| Model Amphipathic Peptide (MAP(Aib)) | Aib residues | Amphipathic helical structure | Oligonucleotide delivery | acs.org |

| Ion Channel Models | Aib substitution in a Leu-Ser peptide | α-helical bundle | Demonstrating helical state in active form | nih.gov |

| Oligovaline Sequence | Insertion of Aib residues | α- and 3₁₀-helical structures | Altering secondary structures from β-sheets to helices | acs.org |

Strategies for Beta-Sheet Disruption and Protein Misfolding Studies

The strong helical propensity of Aib can be leveraged to disrupt the formation of β-sheet structures, which are implicated in protein misfolding and aggregation associated with various diseases. Research has shown that a single Aib residue can be significantly more effective than other amino acids in inducing β-sheet disruption in model peptides. nih.gov

This principle has been applied to peptides related to the β-amyloid sequence, where the incorporation of Aib was found to completely abolish the strong self-association that characterizes these peptides in weakly polar organic solvents. nih.gov The steric hindrance provided by Aib's gem-dimethyl groups can also disrupt the hydrogen bonding patterns required for β-sheet formation in peptide self-assembled monolayers. acs.org This makes Aib a valuable tool in studying the mechanisms of protein aggregation and for designing potential therapeutic interventions that can prevent or reverse the formation of pathogenic β-sheets.

Protein Engineering and Structural Perturbations

The unique conformational properties of Aib also make it a valuable tool in protein engineering. By strategically replacing native amino acids with Aib, researchers can introduce localized structural perturbations to study protein stability, folding, and interactions.

Studies on Protein-Protein Interaction Interfaces

The introduction of Aib at protein-protein interaction (PPI) interfaces can provide insights into the structural and energetic determinants of binding. By constraining the conformation of a peptide or a protein loop, Aib can help to delineate the minimal structural requirements for a specific interaction. For example, in the study of caspase-9 inhibition, peptides containing Aib were designed to target the dimerization interface, demonstrating the importance of a stable helical conformation for inhibitory activity. nih.gov

Table 3: Application of Aib in Studying Protein-Protein Interaction Interfaces

| Protein System | Aib Application | Key Findings | Reference(s) |

|---|---|---|---|

| Caspase-9 | Stabilization of peptides targeting the dimerization interface | Aib-induced helical conformation is important for inhibitory activity. | nih.gov |

| Ribonuclease S | Alanine to Aib replacement in the S-peptide | Aib stabilized the free S-peptide helix, altering binding thermodynamics. | oup.com |

| Thermolysin C-terminal subdomain | Alanine to Aib replacement | Enhanced protein thermostability through entropic and hydrophobic effects. | nih.govacs.org |

Conformational Effects in Model Protein Systems (e.g., RNase S)

Isothermal titration calorimetry was used to analyze the thermodynamic consequences of this substitution on the S-peptide's binding to the S-protein. nih.govresearchgate.net The results indicated that the change in Gibbs free energy (ΔG°) of binding for the Aib-containing peptide was surprisingly independent of temperature over the range of 5-30°C. nih.govoup.com This is in contrast to the wild-type S-peptide. At 25°C, the thermodynamic parameters for the binding of the Aib-modified peptide showed significant changes compared to the wild-type, as detailed in the table below. nih.govoup.com

| Thermodynamic Parameter | Change upon Aib Substitution |

| ΔΔG° | 0.7 kcal/mol |

| ΔΔH° | 2.8 kcal/mol |

| ΔΔS | 6 cal/mol·K |

| ΔΔCp | -60 cal/mol·K |

The positive change in entropy (ΔΔS) is likely due to a decrease in the conformational entropy of the uncomplexed Aib-containing peptide relative to the more flexible wild-type peptide. nih.gov The unexpected positive change in enthalpy (ΔΔH°) may be attributed to favorable interactions within the pre-structured, uncomplexed Aib-containing peptide. nih.gov These findings highlight how the introduction of a conformationally rigid residue like Aib can significantly alter the thermodynamics of protein-peptide interactions by influencing the conformational landscape of the unbound state. nih.govoup.com

Elucidation of Natural Product Bioactivity Mechanisms (Non-Human Focus)

Alpha-aminoisobutyric acid is a hallmark component of a class of fungal-derived antimicrobial peptides known as peptaibols. nih.govnih.govnih.gov The name itself reflects this, being a portmanteau of pep tide, Aib , and C-terminal amino alcohol . mdpi.com These non-ribosomally synthesized peptides are characterized by a high content of Aib and other non-proteinogenic amino acids, an acylated N-terminus, and a C-terminal amino alcohol. mdpi.comresearchgate.net

The presence of Aib residues is crucial for the structure and function of peptaibols. mdpi.com The gem-dimethyl groups on the α-carbon of Aib sterically restrict the peptide backbone's conformational freedom, strongly promoting the formation of helical structures, predominantly the 3₁₀-helix and to a lesser extent, the α-helix. nih.govwikipedia.orgdocumentsdelivered.com This high helical propensity is a defining feature of peptaibols and is directly linked to their biological activity. mdpi.comresearchgate.net Furthermore, the incorporation of Aib renders these peptides resistant to degradation by proteolytic enzymes, enhancing their stability. nih.govmdpi.com

Alamethicin (B1591596) , one of the most extensively studied peptaibols, is a 19-residue peptide with a high Aib content. nih.govnih.gov Its structure, a mix of 3₁₀- and α-helical segments, is sufficiently long to span a lipid bilayer. nih.gov This structural feature is fundamental to its mechanism of action. nih.govnih.gov

Zervamicins and other related peptaibols, such as trichopolyns and hypelcins , also contain Aib and exhibit similar helical structures. nih.govoup.com These peptides are produced by fungi, particularly from the genus Trichoderma, and contribute to their antimicrobial properties. nih.govnih.gov The specific sequence and length of the peptaibol, along with the number and position of Aib residues, influence its specific antimicrobial activity and spectrum. oup.comnih.gov For instance, even minor modifications, like substituting an alanine for an Aib residue, can alter the peptide's activity. oup.com

The structural roles of Aib in these microbial peptides are summarized in the table below.

| Feature | Role of α-Aminoisobutyric Acid (Aib) |

| Conformation | Induces and stabilizes helical structures (3₁₀- and α-helices) due to steric constraints. nih.govwikipedia.org |

| Stability | Confers resistance to proteolytic degradation, increasing the peptide's lifespan. nih.govmdpi.com |

| Amphipathicity | Contributes to the overall amphipathic nature of the helical peptide, facilitating membrane interaction. |

| Bioactivity | The rigid, helical structure is essential for membrane insertion and channel formation, leading to antimicrobial effects. nih.govnih.gov |

In essence, Aib acts as a "helix inducer," providing the structural rigidity and stability necessary for these peptides to interact with and disrupt microbial membranes. mdpi.com

The high Aib content in peptaibols is directly responsible for their primary mechanism of antimicrobial action: the formation of transmembrane channels. nih.gov The rigid, rod-like helical structures adopted by these peptides due to Aib's conformational constraints are perfectly suited for insertion into and spanning of lipid bilayers. nih.govnih.gov

The process of channel formation generally involves several steps:

Partitioning and Orientation : The peptides first bind to the surface of the target membrane and then insert themselves into the lipid bilayer. nih.govresearchgate.net Studies on Aib-rich peptides have shown that they quickly partition into and orient themselves within membranes. nih.govresearchgate.netanu.edu.aunih.gov

Aggregation : Once inserted, multiple peptide monomers self-associate within the membrane. nih.gov

Pore Formation : These aggregates then form a transmembrane pore or channel. nih.gov

One of the most well-understood models for this process is the "barrel-stave" mechanism, exemplified by alamethicin. nih.gov In this model, several helical peptide monomers (the "staves") aggregate in a parallel fashion to form a bundle with a central hydrophilic pore, resembling a barrel. nih.gov This creates a channel through which ions and water can pass, disrupting the cell's electrochemical gradients and leading to cell death. nih.gov The number of peptides in a bundle can be dynamic, leading to channels with varying conductance levels. nih.gov

The interaction is not just a passive insertion. Evidence suggests that Aib-rich peptides can induce significant disruption in the packing of lipid molecules. nih.gov This perturbation of the membrane structure is itself a contributing factor to the leakage of cellular contents. nih.gov Furthermore, chiral interactions between the phospholipids (B1166683) and the membrane-embedded peptides have been observed. nih.govresearchgate.net

The length of the Aib-containing peptide is a critical factor. nih.gov Peptides must be of sufficient length to span the hydrophobic core of the membrane to form these barrel-stave channels. nih.gov However, even shorter peptaibols that cannot fully span a bilayer are known to be membrane-active, suggesting alternative mechanisms may also be at play, such as the "carpet" model where peptides disrupt the membrane by coating its surface, or other forms of membrane perturbation. nih.govresearchgate.net

| Mechanism Step | Role of α-Aminoisobutyric Acid (Aib) |

| Membrane Insertion | The stable, hydrophobic helical structure induced by Aib facilitates the partitioning of the peptide into the lipid bilayer. nih.govnih.gov |

| Monomer Aggregation | The rigid, rod-like shape allows for the orderly self-association of peptide monomers within the membrane. nih.gov |

| Channel Scaffolding | The aggregated helices form the structural framework of the aqueous pore, effectively creating a scaffold across the membrane. nih.gov |

| Lipid Disruption | The insertion of these rigid helices perturbs the natural packing of the phospholipid molecules, contributing to membrane destabilization. nih.gov |

Ultimately, the unique conformational properties conferred by Aib are central to the ability of these peptides to compromise the integrity of microbial membranes. nih.gov

Metabolic Pathways and Biochemical Significance (Non-Human Specifics)

Biosynthesis in Microorganisms

Alpha-aminoisobutyric acid is a non-proteinogenic amino acid, meaning it is not encoded by the universal genetic code. ontosight.ai In fungi, particularly species of Trichoderma, Aib is synthesized and incorporated into peptaibols via non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These large, multi-enzyme complexes assemble peptides in a stepwise fashion, independent of messenger RNA. The biosynthesis of peptaibols is often complex, resulting in a mixture of closely related peptide analogues. nih.gov Research has shown that the fermentation conditions can be manipulated to influence the final peptide products. For example, supplementing the fermentation medium of Trichoderma strains with Aib or other amino acids like glutamic acid or arginine can lead to the overproduction of specific, Aib-enriched peptaibols. nih.gov

Catabolism in Microorganisms

The breakdown of Aib has been studied in soil bacteria that can utilize it as a sole nitrogen source. nih.govalaska.edualaska.edu Several bacterial strains, including Burkholderia cepacia, possess enzymes capable of degrading Aib. alaska.edualaska.edu The primary catabolic pathway does not involve an initial deamination to isopropylamine. nih.gov Instead, it involves a pyruvate-dependent reaction where Aib is converted to acetone (B3395972) and carbon dioxide. nih.gov This process is thought to occur via a decarboxylation-dependent transamination reaction. nih.gov In B. cepacia, the enzyme responsible for this is a 2,2-dialkylglycine decarboxylase, encoded by the dgdA gene. alaska.edualaska.edu

Occurrence and Metabolism in Plants

While Aib is rare in nature, some studies have investigated the metabolism of related aminobutyric acid isomers in plants. science.gov For instance, γ-aminobutyric acid (GABA) and β-aminobutyric acid (BABA) are known to be present and play significant roles in plant physiology, particularly in stress responses. mdpi.comuni-hannover.de The metabolism of Aib itself in plants is not as well-documented as that of its isomers. However, some soil microorganisms capable of degrading Aib are relevant to plant environments. science.gov The catabolism of branched-chain amino acids, which shares some metabolic products with potential Aib degradation pathways (e.g., propionyl-CoA), is an area of active research in plant biochemistry. mdpi.com

While the direct role of α-aminoisobutyric acid in plant stress response is not extensively documented, significant research exists on its isomers, particularly γ-aminobutyric acid (GABA) and β-aminobutyric acid (BABA), which are recognized as important molecules in plant defense and acclimation to stress. researchgate.netresearchgate.netnih.gov

GABA levels in plants are known to increase rapidly and substantially in response to a wide range of biotic and abiotic stresses, including drought, salinity, heat, cold, and pathogen attack. mdpi.comresearchgate.netnih.gov This accumulation is a key part of the plant's metabolic response to adverse conditions. oup.com

The roles of GABA in plant stress response are multifaceted:

Signaling Molecule : GABA can act as a signaling molecule, potentially transducing stress signals that lead to downstream defense responses. researchgate.netnih.gov

Metabolic Regulation : The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle. Under stress, carbon and nitrogen resources can be redirected through this shunt, contributing to metabolic flexibility. nih.gov

pH Regulation : The synthesis of GABA from glutamate (B1630785) consumes protons, which can help to regulate intracellular pH homeostasis, counteracting the cytosolic acidification that often occurs under stress. nih.gov

Antioxidant System : GABA can contribute to reducing the accumulation of reactive oxygen species (ROS) that are produced during stress, thereby mitigating oxidative damage. nih.gov It may do this directly by scavenging ROS or indirectly by modulating the activity of antioxidant enzymes. nih.gov

Osmotic Regulation : Under osmotic stress, GABA can act as an osmolyte, helping to maintain cellular turgor. nih.gov

Exogenous application of BABA has also been shown to induce resistance in plants against a broad spectrum of pathogens and to enhance tolerance to abiotic stresses like salinity and drought. researchgate.net BABA is considered a priming agent, meaning it prepares the plant to respond more quickly and robustly to future stress encounters. mdpi.comresearchgate.net

Although research on Aib in this context is limited, the well-established roles of its isomers suggest that non-protein amino acids are critical components of the biochemical machinery that allows plants to cope with environmental challenges.

Influence on Biochemical Pathways in Experimental Models

Alpha-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, serves as a crucial tool in biochemical research, primarily due to its metabolic stability. semanticscholar.org Unlike naturally occurring amino acids, Aib is not incorporated into proteins or significantly catabolized after cellular uptake. semanticscholar.org This characteristic makes it an ideal model substrate for investigating the kinetics and regulation of amino acid transport systems, which are fundamental biochemical pathways controlling cellular homeostasis, growth, and signaling. The influence of Aib in experimental models is therefore predominantly observed through its interaction with and modulation of these transport mechanisms across various biological systems.

Modulation of Amino Acid Transport Systems

Research in diverse experimental models, from mammalian cell lines to microorganisms, has established that Aib is actively transported across cell membranes. This transport is not passive but is an energy-dependent process capable of moving the molecule against a substantial concentration gradient. nih.govnih.gov

Key Transport Mechanisms:

System A: A primary pathway for Aib uptake in many cell types is the sodium-dependent transport System A. psu.eduosti.gov This system is characterized by its preference for small, neutral amino acids. In human leukemic lymphocytes, Aib transport is significantly mediated by such an active transport mechanism. nih.gov

System ASC: In addition to System A, studies in HeLa cells have shown that Aib is also transported by the amino acid transport System ASC, which accounts for approximately 30-35% of its uptake in this model. psu.edu

Shared Pathways: In thermophilic microorganisms, Aib transport systems are shared with other amino acids like alanine, serine, and glycine. nih.govnih.gov This competitive interaction is a key mechanistic insight, demonstrating the shared structural specificities of these transporters.

The kinetics of Aib transport have been characterized in various models, providing quantitative data on the efficiency and capacity of these biochemical pathways.

Table 1: Kinetic Parameters of Aib Transport in HeLa Cells

| Parameter | Value | Cell Model |

| Vmax | 33.6 ± 3.8 nmol/min/mg protein | HeLa-S3 |

| Km | 3.6 ± 0.6 x 10⁻⁴ mol/L | HeLa-S3 |

| Distribution Ratio (inside/outside) | 85-90 | HeLa-S3 |

Data sourced from studies on the active transport of Aib in HeLa cells. psu.edu

Regulation and Inhibition of Transport Pathways

The biochemical pathways responsible for Aib transport are subject to complex regulation and can be influenced by external factors, including hormones, viral infections, and specific chemical inhibitors. These interactions provide valuable insights into the cellular control of amino acid transport.

Hormonal and Cellular Regulation:

Insulin (B600854): In cultured KB cells, insulin was found to enhance the Na+-dependent uptake of Aib within minutes of application, correlating with the formation of ruffling membranes. semanticscholar.org

Cortisol: In vitro studies on human leukemic lymphocytes demonstrated that cortisol can reduce the initial rate of Aib accumulation by an average of 43.4%. nih.gov The mechanism of this inhibition was found to be noncompetitive, suggesting that cortisol decreases the total capacity of the active transport mechanism rather than directly competing with Aib for binding sites. nih.gov

Protein Synthesis: The transport system's functionality is dependent on the continuous synthesis of protein components. Treatment of leukemic lymphocytes with cycloheximide, a protein synthesis inhibitor, decreased the accumulation of Aib, indicating that the transport pathway relies on labile proteins. nih.gov

Viral Infection: In HeLa cells, poliovirus infection alters the biochemical pathway of Aib transport. An initial increase in influx is observed early in the infection, followed by a significant decrease later, with these alterations attributed to changes in System A activity. psu.edu

Inhibition by Chemical Agents: The energy-dependent nature of Aib transport is confirmed by its sensitivity to metabolic inhibitors.

Table 2: Effect of Modulators on Aib Transport Pathways

| Experimental Model | Modulator/Condition | Observed Effect on Aib Transport | Biochemical Insight |

| Human Leukemic Lymphocytes | Cortisol (10 µM) | 43.4% average reduction in initial uptake rate | Hormonal regulation of amino acid transport capacity. nih.gov |

| Human Leukemic Lymphocytes | Cycloheximide | Inhibition of transport in cells with high uptake rates | Transport system depends on labile proteins. nih.gov |